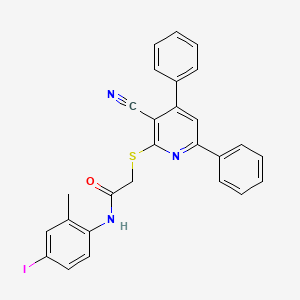

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide

Description

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a pyridine-based thiourea derivative featuring a 3-cyano-substituted pyridine core, diphenyl groups at the 4- and 6-positions, and a thioacetamide linkage to a 4-iodo-2-methylphenyl moiety. This compound belongs to a class of molecules designed for diverse biological applications, including enzyme inhibition and insecticidal activity, due to its structural similarity to bioactive pyridine-thioacetamide hybrids . The presence of the iodine atom and methyl group on the phenyl ring may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to other analogs .

Properties

Molecular Formula |

C27H20IN3OS |

|---|---|

Molecular Weight |

561.4 g/mol |

IUPAC Name |

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-iodo-2-methylphenyl)acetamide |

InChI |

InChI=1S/C27H20IN3OS/c1-18-14-21(28)12-13-24(18)30-26(32)17-33-27-23(16-29)22(19-8-4-2-5-9-19)15-25(31-27)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,30,32) |

InChI Key |

ZAGUZGJUMWBJFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include 3-cyano-4,6-diphenylpyridine and 4-iodo-2-methylaniline. The key steps could involve:

Formation of the thioether bond: This might be achieved by reacting 3-cyano-4,6-diphenylpyridine with a thiol reagent under basic conditions.

Acylation reaction: The thioether intermediate could then be acylated with an appropriate acylating agent to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might target the cyano group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents such as bromine or nitric acid are typically used under acidic conditions.

Major Products Formed

Sulfoxides and sulfones: from oxidation.

Amines: from reduction of the cyano group.

Halogenated or nitrated derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe in biological assays.

Medicine: Possible development as a pharmaceutical agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of the cyano and iodine groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 4,6-diarylpyridine-2-thioacetamide scaffold but differ in substituents, which critically modulate their biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Key Insights from Structural Comparisons

Substituent Effects on Enzyme Inhibition: Morpholino groups (e.g., Compound 2c) significantly enhance CD73 inhibition by promoting allosteric interactions, while methoxy groups (Compound 1d) offer moderate activity . The target compound’s 4-iodo substituent may improve hydrophobic interactions in enzyme binding pockets, though direct evidence is lacking. Thiazolyl and isoxazolyl R-groups (e.g., Compound 2c) are associated with higher potency in CD73 inhibition compared to phenyl derivatives .

Insecticidal Activity: Open-chain analogs with cyano groups (e.g., Compound 2) exhibit superior insecticidal activity against cowpea aphids (LC₅₀ = 0.8 μM) compared to cyclized derivatives (e.g., Compound 3, LC₅₀ = 1.5 μM) . The target compound’s iodo and methyl groups may sterically hinder cyclization, preserving its open-chain bioactive conformation.

Synthetic Accessibility: Analogs with electron-withdrawing groups (e.g., chloro, cyano) are synthesized via nucleophilic substitution or coupling reactions (e.g., K₂CO₃/DMF conditions) .

Biological Activity

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound with a unique structure that suggests potential biological activities. This compound features a pyridine ring with cyano and diphenyl substituents, a sulfanyl linkage, and an acetamide moiety, which could allow it to interact with various biological targets.

The chemical formula for this compound is with a molecular weight of 435.5 g/mol. Its IUPAC name highlights the significant functional groups present, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 351441-69-5 |

| Molecular Formula | C27H21N3OS |

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-iodo-2-methylphenyl)acetamide |

The biological activity of this compound may involve interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The cyano group can participate in hydrogen bonding and dipole interactions, while the aromatic rings may engage in π-π stacking interactions, potentially influencing biochemical pathways.

In Vitro Studies

Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory and antimicrobial properties. For instance, derivatives of related compounds have shown significant modulation of cytokine production in macrophage cultures and demonstrated anti-inflammatory effects in animal models .

-

Cytotoxicity Assays :

- In vitro assays could be performed to assess cell viability and the compound's ability to modulate inflammatory markers such as IL-1β and TNFα.

- Preliminary studies suggest that modifications in the structure can lead to enhanced biological activity.

- Molecular Docking Studies :

In Vivo Studies

In vivo models can be utilized to evaluate the anti-inflammatory effects of the compound. For example:

- Administration of similar compounds has shown significant reductions in paw edema in CFA-induced models.

- The efficacy of these compounds can be compared against standard treatments like dexamethasone to establish their potential as therapeutic agents .

Case Studies

Recent literature has documented several case studies focusing on compounds structurally related to 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-iodo-2-methylphenyl)acetamide:

- Anti-inflammatory Activity : A study demonstrated that a related compound significantly reduced inflammatory markers in macrophages and exhibited strong anti-edematogenic activity in animal models .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial effectiveness of structurally similar compounds against various bacterial strains, indicating potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.